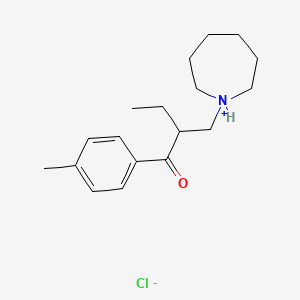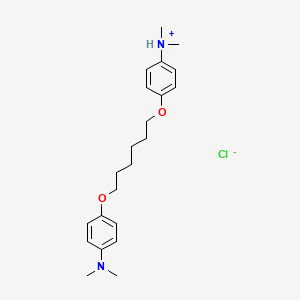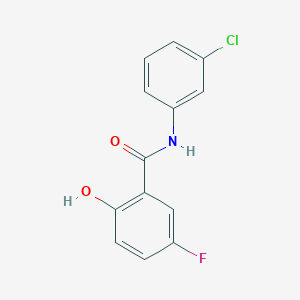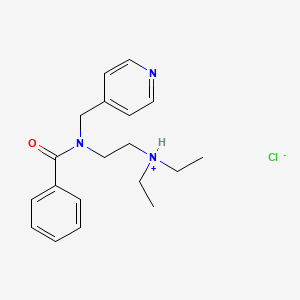
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride: is a chemical compound with the molecular formula C5H8ClN5S2 It is known for its unique structure, which includes both amino and mercapto functional groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride typically involves the reaction of 2-amino-6-mercaptopyrimidine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
科学研究应用
Chemistry: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate the role of thiol groups in proteins and enzymes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which may alter the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other biomolecules, potentially affecting various biochemical pathways.
相似化合物的比较
属性
分子式 |
C5H8ClN5S2 |
|---|---|
分子量 |
237.7 g/mol |
IUPAC 名称 |
[amino-[(2-amino-6-sulfanylidene-1H-pyrimidin-4-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C5H7N5S2.ClH/c6-4(7)12-3-1-2(11)9-5(8)10-3;/h1H,(H3,6,7)(H3,8,9,10,11);1H |
InChI 键 |
QVCXSXDNKQAQKI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(NC1=S)N)SC(=[NH2+])N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)





